[1,2,3]Triazolo[1,5-a]pyridine
Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine is a heterocyclic compound that consists of a triazole ring fused to a pyridine ring.
Mechanism of Action
Target of Action
The primary target of [1,2,3]Triazolo[1,5-a]pyridine is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It’s known that the compound can act as acyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitor , which is as potent as theophylline as a cardiovascular vasodilator .
Biochemical Pathways
It’s suggested that the compound’s action could involve the generation of a stable radical species and the production of reactive oxygen species (ros) in the parasite .
Result of Action
It’s known that the compound exhibits remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s synthesis under microwave conditions has been established as a catalyst-free, additive-free, and eco-friendly method . .
Biochemical Analysis
Biochemical Properties
[1,2,3]Triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes often results in the inhibition of enzymatic activity, thereby affecting the metabolic pathways of the substrates involved. Additionally, this compound can form stable complexes with metal ions, such as zinc, which further influences its biochemical properties and interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species . Furthermore, this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, the binding of this compound to cytochrome P450 enzymes results in the inhibition of their catalytic activity, thereby affecting the metabolism of various substrates . Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction is often mediated by the formation of stable complexes with metal ions, which facilitate the binding of the compound to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other biomolecules . Over time, this compound can undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways . These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . For example, it has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, thereby affecting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its ability to form stable complexes with metal ions, which can facilitate its transport and localization . These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments is often mediated by specific targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with DNA and modulate gene expression . Similarly, the localization of this compound to the mitochondria can influence cellular energy production and apoptosis .
Preparation Methods
The synthesis of [1,2,3]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of hydrazones derived from pyridine-2-aldehydes or ketones. Another method includes the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization . Industrial production methods often involve these synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
[1,2,3]Triazolo[1,5-a]pyridine undergoes a variety of chemical reactions, including:
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine and its derivatives have found applications in various scientific fields:
Comparison with Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridine is unique among triazolopyridines due to its specific ring fusion and nitrogen atom arrangement. Similar compounds include:
[1,2,4]Triazolo[1,5-a]pyridine: Another isomer with different nitrogen atom positions, known for its use in antidepressant drugs like trazodone.
Pyrazolo[3,4-d]pyrimidine: A related compound used in the development of CDK2 targeting compounds.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A compound with a similar triazole ring system used in the synthesis of new ring systems.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-9-6(3-1)5-7-8-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWOIRBQLOOZGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181820 | |
Record name | (1,2,3)Triazolo(1,5-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-59-9 | |
Record name | (1,2,3)Triazolo(1,5-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 274-59-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,3)Triazolo(1,5-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20181820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,3]triazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1,2,3)TRIAZOLO(1,5-A)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V46NFC9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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